molecular formula C20H14BrNO2 B4873527 N-(3-bromophenyl)-9H-xanthene-9-carboxamide

N-(3-bromophenyl)-9H-xanthene-9-carboxamide

Cat. No.: B4873527
M. Wt: 380.2 g/mol
InChI Key: CTXTZRVJGGHRQE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives Xanthene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 3-bromoaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial production may involve further purification steps such as recrystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted xanthene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

N-(3-bromophenyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-(3-bromophenyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its xanthene core, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-bromophenyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO2/c21-13-6-5-7-14(12-13)22-20(23)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-12,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXTZRVJGGHRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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